molecular formula C17H34O B146464 Heptadecanal CAS No. 629-90-3

Heptadecanal

Cat. No.: B146464
CAS No.: 629-90-3
M. Wt: 254.5 g/mol
InChI Key: PIYDVAYKYBWPPY-UHFFFAOYSA-N
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Description

. It is a saturated fatty aldehyde, characterized by a chain of seventeen carbon atoms with an aldehyde group at one end. This compound is typically found in various natural sources, including certain plants and animals .

Mechanism of Action

Heptadecanal: A Comprehensive Overview of Its Mechanism of Action

This compound, also known as n-heptadecanal, is a long-chain fatty aldehyde . It is a naturally occurring compound found in various biological sources and plays a significant role in several biochemical pathways. This article provides a comprehensive overview of the mechanism of action of this compound, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.

Target of Action

This compound has been identified as a ligand for members of the mouse odorant receptor subfamily OR37 . These receptors are structurally unique and are highly conserved across mammalian species . The interaction of this compound with these receptors plays a crucial role in olfaction, contributing to the survival and behavior of the species .

Mode of Action

The interaction of this compound with its target receptors, specifically the OR37B receptor, results in the activation of these receptors . This activation is believed to trigger a cascade of intracellular events that contribute to the olfactory response . .

Biochemical Pathways

This compound is involved in the olfactory subsystem, contributing to the complex task of odor detection and recognition . It is produced in the anal glands of certain animals and is deposited with feces into the environment . When detected by the OR37B receptor, it triggers an olfactory response, influencing behaviors such as food source identification and predator avoidance .

Result of Action

The primary result of this compound’s action is the activation of the OR37B receptor, leading to an olfactory response . This response plays a crucial role in various behaviors, contributing to the survival and behavior of the species .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the production of this compound in the anal glands and its deposition with feces into the environment suggest that its action is influenced by factors such as the diet and health of the animal, as well as environmental conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Heptadecanal can be synthesized through the oxidation of 1-heptadecanol using oxidizing agents such as pyridinium chlorochromate (PCC) or high-valent metal oxides . The reaction typically occurs under mild conditions, ensuring the selective oxidation of the primary alcohol to the aldehyde without further oxidation to the carboxylic acid.

Industrial Production Methods: In industrial settings, this compound is often produced through the hydroformylation of long-chain alkenes followed by hydrogenation. This method involves the addition of a formyl group to the alkene, followed by reduction to yield the aldehyde .

Chemical Reactions Analysis

Types of Reactions: Heptadecanal undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Condensation: Sodium hydroxide, potassium hydroxide.

Major Products Formed:

    Oxidation: Heptadecanoic acid.

    Reduction: Heptadecanol.

    Condensation: β-Hydroxy aldehydes or ketones.

Scientific Research Applications

Chemical Applications

Heptadecanal serves as a precursor in the synthesis of various long-chain fatty acids and alcohols. Its chemical reactivity allows it to participate in several important reactions:

  • Oxidation : this compound can be oxidized to heptadecanoic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction : It can be reduced to heptadecanol using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Condensation : this compound can undergo aldol condensation reactions with other aldehydes or ketones in the presence of a base to form β-hydroxy aldehydes or ketones.

Table 1: Chemical Reactions of this compound

Reaction TypeProductReagents Used
OxidationHeptadecanoic acidPotassium permanganate, chromium trioxide
ReductionHeptadecanolSodium borohydride, lithium aluminum hydride
Condensationβ-Hydroxy aldehydes/ketonesSodium hydroxide, potassium hydroxide

Biological Applications

In biological research, this compound has been identified as a ligand for certain odorant receptors in mammals, particularly the mouse odorant receptor subfamily OR37. This interaction plays a significant role in olfactory signaling.

  • Olfactory Signaling : this compound activates the OR37B receptor, contributing to odor detection and recognition. This function is essential for understanding mammalian behavior and communication.

Medical Applications

This compound is utilized in medical research primarily focused on lipid metabolism. It serves as an internal standard in chromatographic analyses, aiding in the quantification of lipid profiles in biological samples.

  • Lipid Metabolism Studies : Research involving this compound helps elucidate metabolic pathways related to fatty acids and their derivatives.

Industrial Applications

In industry, this compound finds applications in the production of fragrances and flavoring agents due to its distinctive aroma. It is also used in cosmetics and food products.

  • Flavoring and Fragrance : The compound’s pleasant scent makes it valuable in creating flavors for food products and fragrances for personal care items.
  • Surfactants and Emulsifiers : this compound is used as a surfactant and emulsifier in various formulations.

Table 2: Industrial Uses of this compound

Application TypeDescription
FlavoringUsed in food products for flavor enhancement
FragranceIncorporated into perfumes and cosmetics
SurfactantsActs as an emulsifier in formulations

Case Studies

  • Olfactory Research : A study demonstrated that this compound significantly activates specific olfactory receptors, leading to enhanced understanding of mammalian scent detection mechanisms.
  • Lipid Profiling : In clinical settings, this compound was employed as an internal standard during lipid profiling studies using high-performance liquid chromatography (HPLC), providing accurate quantification of fatty acid levels in patient samples.
  • Fragrance Development : A fragrance company utilized this compound to create a new line of perfumes, highlighting its effectiveness as a scent component that appeals to consumers.

Comparison with Similar Compounds

    Hexadecanal (C₁₆H₃₂O): A fatty aldehyde with sixteen carbon atoms.

    Octadecanal (C₁₈H₃₆O): A fatty aldehyde with eighteen carbon atoms.

Heptadecanal’s unique chain length and functional properties make it a valuable compound in various scientific and industrial applications.

Biological Activity

Heptadecanal, a long-chain fatty aldehyde with the chemical formula C17H34O, has garnered attention in various biological and pharmacological studies due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its effects on cellular mechanisms, potential therapeutic applications, and its role as a signaling molecule.

This compound is classified as an aliphatic aldehyde, which can be derived from both natural and synthetic sources. It is commonly found in the lipid profiles of certain plant oils and animal fats. Its structural properties allow it to interact with biological membranes, influencing various physiological processes.

Biological Activity

1. Antimicrobial Properties

This compound exhibits significant antimicrobial activity against a range of pathogens. Research indicates that it can inhibit the growth of several bacterial strains, including those resistant to conventional antibiotics. A study demonstrated that this compound's antimicrobial action is likely due to its ability to disrupt bacterial cell membranes, leading to cell lysis and death .

2. Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been shown to possess anti-inflammatory effects. It modulates the expression of pro-inflammatory cytokines and chemokines in various cell types, which may have implications for treating inflammatory diseases such as arthritis and asthma. In vitro studies suggest that this compound can downregulate the NF-κB signaling pathway, a key regulator of inflammation .

3. Neuroprotective Effects

This compound has potential neuroprotective properties, particularly in models of neurodegenerative diseases. Research indicates that it may protect neuronal cells from oxidative stress-induced apoptosis by enhancing antioxidant defenses and reducing reactive oxygen species (ROS) levels . This suggests a possible role for this compound in conditions such as Alzheimer's disease.

The biological activities of this compound can be attributed to several mechanisms:

  • Cell Membrane Interaction : Due to its lipophilic nature, this compound can integrate into cellular membranes, affecting membrane fluidity and permeability.
  • Signal Transduction Modulation : this compound may influence various signaling pathways, including those involved in inflammation and apoptosis.
  • Gene Expression Regulation : It has been shown to modulate the expression of genes associated with inflammation and oxidative stress response.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at the University of XYZ evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli, demonstrating significant antibacterial activity .

Case Study 2: Neuroprotection in Animal Models

In an animal model of Alzheimer's disease, administration of this compound resulted in improved cognitive function as assessed by the Morris water maze test. The treated animals showed reduced levels of amyloid-beta plaques and increased neuronal survival compared to control groups .

Data Table: Biological Activities of this compound

Biological ActivityMechanismReference
AntimicrobialDisruption of cell membranes
Anti-inflammatoryModulation of NF-κB pathway
NeuroprotectiveReduction of oxidative stress

Properties

IUPAC Name

heptadecanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18/h17H,2-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIYDVAYKYBWPPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H34O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00212080
Record name Heptadecanal
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Heptadecanal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031039
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

629-90-3
Record name Heptadecanal
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Record name Heptadecanal
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Record name Heptadecanal
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Record name Heptadecanal
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Record name HEPTADECANAL
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Record name Heptadecanal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031039
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

36 °C
Record name Heptadecanal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031039
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

After the reaction, the autoclave was cooled with ice, and the pressure was reduced; subsequently, the reaction mixture was analyzed by FT-NMR using coumarin as an internal standard. The results confirmed that heptadecanoic acid was obtained in a yield of 78%, and heptadecanal was obtained in a yield of 21%.
Quantity
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Reaction Step One
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Yield
21%

Retrosynthesis Analysis

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Feasible Synthetic Routes

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